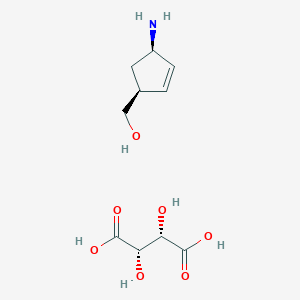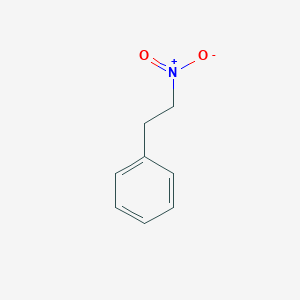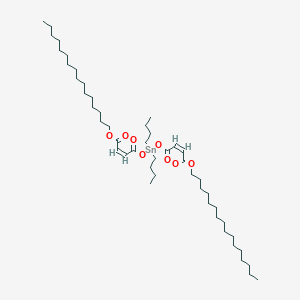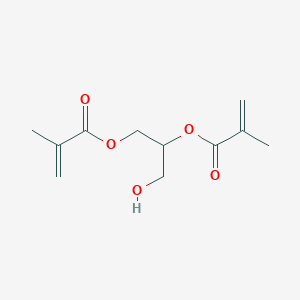
Glycerol 1,2-dimethacrylate
概要
説明
Glycerol 1,2-dimethacrylate is an organic compound with the molecular formula C11H16O5. It is a dimethacrylate ester derived from glycerol and methacrylic acid. This compound is known for its use in the synthesis of polymers and copolymers, particularly in the field of photopolymerization. This compound is valued for its ability to form cross-linked polymer networks, which enhance the mechanical strength and durability of the resulting materials .
準備方法
Synthetic Routes and Reaction Conditions: Glycerol 1,2-dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. Continuous reactors and efficient separation techniques are employed to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions: Glycerol 1,2-dimethacrylate primarily undergoes polymerization reactions, particularly free radical polymerization. It can also participate in copolymerization with other monomers to form various polymeric materials .
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the free radical polymerization of this compound.
Copolymerization: this compound can be copolymerized with other monomers such as styrene, methyl methacrylate, or acrylates to form copolymers with tailored properties.
Major Products Formed: The primary products formed from the polymerization of this compound are cross-linked polymer networks. These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various applications .
科学的研究の応用
Glycerol 1,2-dimethacrylate has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of glycerol 1,2-dimethacrylate primarily involves its ability to undergo free radical polymerization. The methacrylate groups in the compound react with free radicals generated by initiators, leading to the formation of polymer chains. These chains further cross-link to form a three-dimensional network, imparting desirable properties to the resulting polymer .
類似化合物との比較
Glycerol 1,2-dimethacrylate can be compared with other dimethacrylate compounds such as:
Ethylene glycol dimethacrylate (EGDMA): Both compounds are used as cross-linking agents in polymerization reactions.
Triethylene glycol dimethacrylate (TEGDMA): Similar to this compound, TEGDMA is used in dental materials.
Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is another commonly used dimethacrylate in dental composites.
特性
IUPAC Name |
[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBKKFLJMFCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B25131.png)
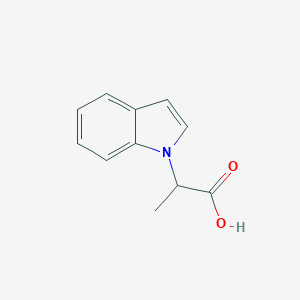
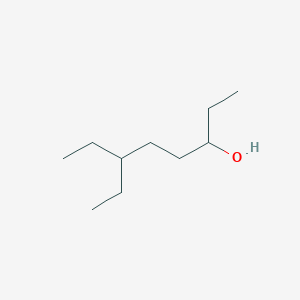

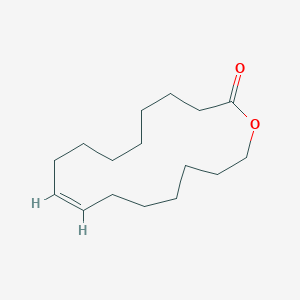
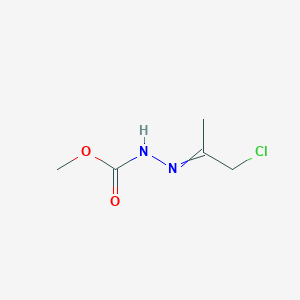
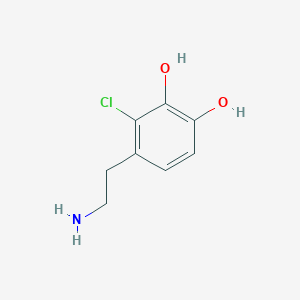
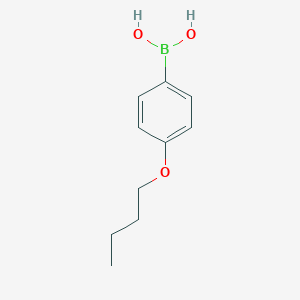
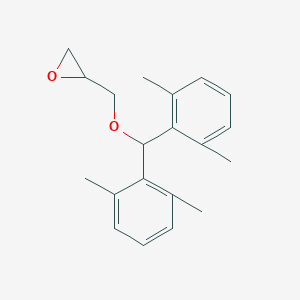
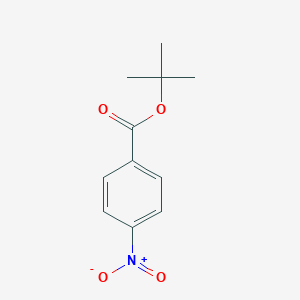
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
